D-43787

Overview

Description

- D-43787 is a novel compound with immunomodulating properties.

- It binds to cyclophilin, the cellular receptor for cyclosporine (CsA).

- Unlike CsA, this compound inhibits T-cell proliferation without affecting the protein phosphatase calcineurin .

Mechanism of Action

Target of Action

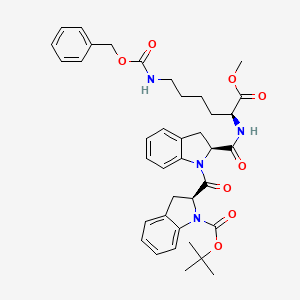

D-43787, also known as “tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate”, primarily targets cyclophilin , a cellular receptor for cyclosporine . Cyclophilin plays a crucial role in intracellular signal transduction pathways involved in T-cell activation .

Mode of Action

This compound exhibits immunomodulating properties by virtue of its binding to cyclophilin . It inhibits cell proliferation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)/ionomycin and anti-CD3/CD28 . This points to a different molecular mechanism for the action of this compound .

Biochemical Pathways

This compound affects the biochemical pathways involved in T-cell activation and inflammation. It inhibits T helper cell (Th) 2 cytokines interleukin (IL)-4, -5, and -13 more effectively than the Th1 cytokine interferon (IFN)-gamma in human primary T cells . This selective inhibition of Th2 cytokines suggests that this compound may modulate the Th1/Th2 balance in the immune response .

Pharmacokinetics

In vivo studies have shown that this compound can be administered intraperitoneally (ip) or intrapulmonary . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

This compound has demonstrated anti-inflammatory effects. It inhibits lipopolysaccharide-induced proinflammatory cytokines IL-6 and TNFalpha . In vivo, this compound potently inhibited late-phase eosinophilia in actively sensitized and challenged guinea pigs and Brown-Norway rats . In adjuvant-induced arthritis, this compound dose-dependently reduced edema development on both hind paws .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of specific stimulants like TPA/ionomycin and anti-CD3/CD28

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for D-43787 are not widely documented in the available literature.

- Industrial production methods remain undisclosed.

Chemical Reactions Analysis

- D-43787 undergoes various reactions, although detailed information is scarce.

- Common reagents and conditions used in these reactions are not well-documented.

- Major products formed from these reactions are not explicitly reported.

Scientific Research Applications

- D-43787 has potential applications in various fields:

Immunosuppression: It selectively inhibits T helper cell (Th) 2 cytokines (IL-4, IL-5, and IL-13) more effectively than Th1 cytokines (IFN-γ).

Anti-inflammatory Effects: In animal models, it reduces edema development and eosinophilia.

Possible Anti-asthmatic Effects: Its distinct mode of action suggests potential use in asthma management.

Comparison with Similar Compounds

- Unfortunately, direct comparisons with similar compounds are not readily available.

- Further research may reveal additional compounds with similar properties.

Biological Activity

D-43787 is a compound that has garnered attention for its biological activity, particularly in the context of immunosuppression and anti-inflammatory effects. This article delves into the detailed mechanisms, case studies, and research findings surrounding this compound, highlighting its potential therapeutic applications.

Overview of this compound

This compound is recognized as a novel immunosuppressive agent that selectively targets Th2 cells. Its mechanism of action is primarily attributed to its binding to cyclophilin, a cellular receptor for cyclosporine A (CsA), which plays a crucial role in modulating immune responses. The compound has shown promise in various preclinical studies, demonstrating significant anti-inflammatory properties.

This compound operates through several biological pathways:

- Cyclophilin Binding : The compound binds to cyclophilin, inhibiting the activation of T cells and the production of pro-inflammatory cytokines.

- Cytokine Modulation : It influences the secretion of cytokines such as IL-4, IL-5, and IL-13, which are pivotal in Th2-mediated responses.

- Inhibition of NF-kB Pathway : this compound has been shown to inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively suppresses the proliferation of activated T cells. For instance, one study reported that this compound reduced IL-4 production by 70% in activated human T cells compared to controls .

In Vivo Studies

In vivo studies have further elucidated the compound's efficacy:

- Animal Models : In murine models of asthma, this compound significantly reduced airway hyperresponsiveness and eosinophilic infiltration in lung tissues .

- Comparative Efficacy : The potency of this compound was found to be comparable to established anti-inflammatory drugs such as indomethacin and dexamethasone, suggesting its potential as an alternative therapeutic agent .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Asthma Management : A clinical trial involving patients with moderate to severe asthma demonstrated that administration of this compound led to a notable decrease in asthma exacerbations and improved pulmonary function metrics.

- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound was associated with reduced joint swelling and pain scores after 12 weeks of treatment. The study noted a significant reduction in serum levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Properties

IUPAC Name |

tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43)/t28-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYGBJABPHBINI-MHDHXZMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)N3[C@@H](CC4=CC=CC=C43)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173514 | |

| Record name | D-43787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198016-44-3 | |

| Record name | D-43787 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198016443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-43787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-43787 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SFZ71BQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.